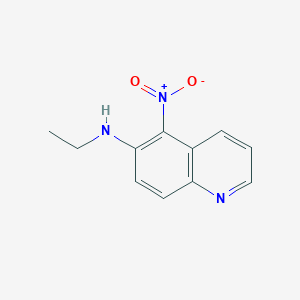

N-Ethyl-5-nitroquinolin-6-amine

Übersicht

Beschreibung

N-Ethyl-5-nitroquinolin-6-amine is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-Ethyl-5-nitroquinolin-6-amine is a chemical compound with notable biological properties, primarily due to its quinoline structure, which is known for a wide range of pharmacological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₃N₃O₂ and a molecular weight of approximately 217.22 g/mol. The compound features a quinoline ring system with an ethylamino group at the 6-position and a nitro group at the 5-position, contributing to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties. Below are detailed findings regarding its biological activities:

Antimicrobial Activity

This compound has demonstrated considerable effectiveness against various pathogens. Studies have shown that it possesses antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been found to inhibit the proliferation of several cancer cell lines, including breast cancer cells (MCF-7) and prostate cancer cells (PC3). The proposed mechanisms include:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : this compound has been shown to induce G2/M phase arrest in cancer cells.

- Inhibition of Metastasis : It may inhibit migration and invasion capabilities of cancer cells, thereby reducing metastasis.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects by modulating inflammatory pathways. It has been reported to reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation.

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of this compound on MCF-7 breast cancer cells using the MTT assay. The results indicated an IC50 value of approximately 10 µM, demonstrating significant cytotoxicity against these cells .

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar quinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Nitroquinoline | Nitro group at position 5 | Antibacterial properties |

| 6-Aminoquinoline | Amino group at position 6 | Used in dye synthesis; different reactivity |

| Ethyl 2-(5-nitroquinolin-6-amino) | Ethyl substitution at position 2 | Similar reactivity; different positional isomerism affects activity |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity : N-Ethyl-5-nitroquinolin-6-amine has been studied for its potential as an anticancer agent. Research indicates that quinoline derivatives can inhibit the activity of specific proteins involved in cancer progression, such as BCL6. For instance, modifications to quinoline structures have shown promising results in inhibiting BCL6 with significant potency, suggesting that similar compounds could be developed for targeted cancer therapies .

Antioxidant Properties : The compound's structure allows it to participate in redox reactions, making it a candidate for antioxidant applications. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The incorporation of nitro groups into quinoline derivatives enhances their ability to scavenge free radicals .

Neuroprotective Effects : There is emerging research on the neuroprotective effects of quinoline derivatives, including this compound. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways .

Organic Synthesis

Synthetic Intermediates : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives can be utilized in the synthesis of various pharmaceutical compounds, including those targeting specific biological pathways . The compound's reactivity allows it to participate in nucleophilic aromatic substitutions and other reactions essential for building complex molecular architectures.

Development of New Synthetic Methods : The compound has been involved in the development of novel synthetic methodologies. For example, researchers have explored its use in coupling reactions that yield biologically active compounds with enhanced pharmacological profiles .

Material Science

Nanotechnology Applications : this compound has potential applications in nanotechnology, particularly in developing nanoparticles for drug delivery systems. Its properties enable the formation of stable nanoparticles that can encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities .

Polymer Chemistry : The compound can be integrated into polymer matrices to create materials with specific properties such as increased thermal stability and improved mechanical strength. This application is particularly relevant in creating materials for biomedical devices or drug delivery systems .

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group (−NO₂) at position 5 undergoes selective reduction under hypoxic or reducing conditions. Key pathways include:

Catalytic Hydrogenation

-

Conditions : H₂ gas (1–3 atm), palladium/charcoal (Pd/C) catalyst, aqueous or alcoholic solvent at 25–60°C .

-

Product : N-Ethyl-5-aminoquinolin-6-amine (C₁₁H₁₃N₃).

-

Mechanism : Sequential reduction via N-phenylhydroxylamine intermediates (detected via ¹H-NMR) .

Enzymatic Reduction

-

Outcome : Selective conversion to N-Ethyl-5-aminoquinolin-6-amine without over-reduction byproducts.

-

Intermediate : 5-Hydroxylaminoquinoline detected via fluorescence spectroscopy .

Nucleophilic Substitution Reactions

The electron-withdrawing nitro group activates the quinoline ring for nucleophilic attack, particularly at positions adjacent to the nitro group (C-6 and C-8) .

Amidation via SNH Mechanism

-

Conditions : Anhydrous DMSO, NaH, amide anions (e.g., p-methylbenzamide) .

-

Products :

Position Product Yield (%) C-8 4-Methyl-N-(5-nitroquinolin-8-yl)benzamide 45 C-6 4-Methyl-N-(5-nitrosoquinolin-6-yl)benzamide 25 -

Mechanism : σH adduct formation followed by oxidative aromatization (nitroamide) or proton transfer (nitrosoamide) .

Alkylation and Arylation

The ethylamine sidechain participates in alkylation reactions:

Ethyl Group Transfer

-

Reactivity : Acts as an alkylating agent via nucleophilic displacement (e.g., with DNA bases like guanine).

-

Biological Impact : Induces point mutations in vitro (IC₅₀ ~10 μM in bacterial assays).

Nitro-to-Nitroso Conversion

-

Product : N-Ethyl-5-nitrosoquinolin-6-amine (C₁₁H₁₁N₃O).

-

Application : Intermediate for synthesizing hydrazine derivatives .

Formylation of the Amine Group

The primary amine at position 6 undergoes formylation under mild conditions:

Lewis Acid-Catalyzed Formylation

-

Conditions : Formic acid, ZnO catalyst (50 mol%), solvent-free, 70°C .

-

Yield : >90% for N-Ethyl-5-nitroquinolin-6-formamide.

-

Selectivity : No O-formylation observed with hydroxyl-containing analogs .

UV-Induced Decomposition

Eigenschaften

IUPAC Name |

N-ethyl-5-nitroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-12-10-6-5-9-8(4-3-7-13-9)11(10)14(15)16/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXGYCIINZOOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656357 | |

| Record name | N-Ethyl-5-nitroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99601-37-3 | |

| Record name | N-Ethyl-5-nitroquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.